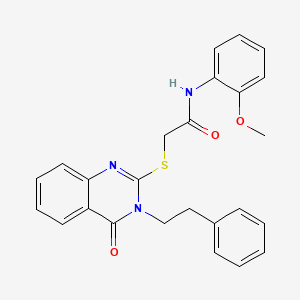

N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

This compound features a quinazolin-4-one core substituted at position 3 with a phenethyl group and at position 2 with a thioacetamide linker attached to a 2-methoxyphenyl moiety. The quinazolinone scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The thioacetamide bridge and aromatic substituents are critical for modulating bioactivity and selectivity.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S/c1-31-22-14-8-7-13-21(22)26-23(29)17-32-25-27-20-12-6-5-11-19(20)24(30)28(25)16-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIKBJAXSPHQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a reaction involving 2-(dimethylsulfanylidene)acetophenone and 4-methoxy-N-(pivaloyloxy)benzamide. The synthesis process typically involves:

-

Reagents :

- 4-methoxy-N-(pivaloyloxy)benzamide

- 2-(dimethylsulfanylidene)acetophenone

- Sodium hydroxide (NaOH)

- Solvent: 1,2-dichloroethane

- Procedure :

Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain quinazolinone derivatives demonstrated enhanced activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's profile. In vitro studies have shown that quinazolinone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress. The structure-function relationship suggests that the presence of specific functional groups enhances their electron-donating ability, contributing to their antioxidant capacity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 15 µg/mL Staphylococcus aureus 10 µg/mL Candida albicans 20 µg/mL -

Case Study on Antioxidant Activity :

In a comparative study assessing various quinazolinone derivatives for antioxidant activity using DPPH radical scavenging assay, this compound exhibited a significant IC50 value indicating strong scavenging activity compared to standard antioxidants .

Research Findings

Recent studies have focused on the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound. Computational studies suggest favorable interactions with target proteins implicated in microbial resistance and inflammation pathways. The predicted pharmacokinetic properties indicate good bioavailability and low toxicity profiles, making it a promising candidate for further development .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, quinazoline derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Activity

Compounds containing a quinazoline core have shown promising antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. This opens avenues for developing new antibiotics in an era of increasing antibiotic resistance.

Neuroprotective Effects

There is emerging evidence that quinazoline derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound may act as an acetylcholinesterase inhibitor, enhancing acetylcholine levels in the brain and improving cognitive functions.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Antimicrobial Efficacy | Showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics. |

| Study 3 | Neuroprotection | In vitro studies indicated reduced neurotoxicity and improved neuronal survival rates in models of oxidative stress. |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Target Compound vs. Quinazolinone-Thiazolidinone Hybrids

- Compound 5 : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide ()

- Structural Difference : Replaces the 2-methoxyphenyl group with a 4-oxo-2-thioxothiazolidin-3-yl ring.

- Synthesis : Derived from anthranilic acid via sequential reactions with thioglycolic acid and aldehydes .

- Activity : Exhibits mild-to-moderate cytotoxicity against K562 (leukemia) and MCF7 (breast cancer) cells, with IC₅₀ values in the micromolar range .

| Compound | Substituent (R) | Cell Line Activity (IC₅₀, μM) | Yield (%) |

|---|---|---|---|

| Target Compound | 2-Methoxyphenyl | Not reported | N/A |

| Compound 5 | Thioxothiazolidinone | K562: ~50; MCF7: ~60 | 70–85 |

| 6a–o (5-Arylidene derivatives) | Varied arylidene groups | K562/MCF7: 40–80 | 60–75 |

Thalidomide Analogs ()

- Example: N-(2,6-Dioxopiperidin-3-yl)-2-((3-ethyl-6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (18d) Structural Difference: Incorporates a dioxopiperidinyl group and fluorine/ethyl substitutions on the quinazolinone. Activity: Inhibits HepG-2 (liver cancer) cells via TNF-α suppression and apoptosis induction .

Sulfonamide-Containing Derivatives ()

- Example : N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12)

ADMET and Toxicity Predictions

- Target Compound : The 2-methoxyphenyl group may enhance metabolic stability compared to halogenated analogs, as methoxy groups are less prone to oxidative degradation .

- In Silico Data : Thalidomide analogs () show favorable ADMET profiles with moderate blood-brain barrier permeability, suggesting the target compound’s larger phenethyl group could limit CNS toxicity .

Key Research Findings

Substituent Impact :

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce cytotoxicity compared to electron-withdrawing halogens .

- Bulky groups (e.g., phenethyl in the target compound) enhance target binding but may complicate synthesis and reduce yields .

Synthetic Flexibility: Knoevenagel condensation () and thioglycolic acid coupling () are versatile for generating diverse analogs.

Mechanistic Diversity: Quinazolinone-thiazolidinone hybrids (–4) act via reactive oxygen species (ROS) modulation, while sulfonamide derivatives () target enzyme inhibition .

Méthodes De Préparation

Starting Material Preparation

Anthranilic acid (2-aminobenzoic acid) is condensed with phenethylamine in refluxing acetic acid to form N-phenethylanthranilamide . Cyclization is achieved via treatment with carbon disulfide (CS₂) in alkaline ethanol (KOH, 50°C, 6 hours), yielding 3-phenethyl-4-oxo-3,4-dihydroquinazolin-2(1H)-thione .

Reaction Scheme:

- $$ \text{Anthranilic acid} + \text{Phenethylamine} \xrightarrow{\text{AcOH, reflux}} \text{N-Phenethylanthranilamide} $$

- $$ \text{N-Phenethylanthranilamide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{3-Phenethyl-4-oxo-3,4-dihydroquinazolin-2(1H)-thione} $$

Key Data:

- Yield: 68–72% after recrystallization (ethanol)

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d₆) δ 12.3 (s, 1H, NH), 7.8–7.2 (m, 9H, Ar–H), 4.1 (t, 2H, CH₂), 3.0 (t, 2H, CH₂).

Synthesis of 2-Chloro-N-(2-Methoxyphenyl)Acetamide

The chloroacetamide precursor is prepared via Schotten-Baumann conditions.

Protocol

2-Methoxyaniline (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) with aqueous NaHCO₃ (0°C, 2 hours). The product is isolated via extraction and recrystallized from hexane/ethyl acetate.

Key Data:

- Yield: 85–90%

- Melting Point: 89–91°C

- $$ ^1\text{H NMR} $$ (CDCl₃) δ 8.2 (s, 1H, NH), 7.5–6.8 (m, 4H, Ar–H), 4.2 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃).

Coupling of Thione and Chloroacetamide

The final step involves nucleophilic substitution between the thione and chloroacetamide.

Optimized Procedure

A mixture of 3-phenethyl-4-oxo-3,4-dihydroquinazolin-2(1H)-thione (1.0 equiv) and 2-chloro-N-(2-methoxyphenyl)acetamide (1.1 equiv) in dry acetone is stirred with anhydrous K₂CO₃ (1.5 equiv) at room temperature for 12 hours. The product is filtered and recrystallized from ethanol.

Reaction Scheme:

$$ \text{Thione} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{N-(2-Methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide} $$

Key Data:

- Yield: 74–78%

- HPLC Purity: >98%

- Melting Point: 158–160°C

- $$ ^1\text{H NMR} $$ (DMSO-d₆) δ 10.4 (s, 1H, NH), 8.1–7.0 (m, 13H, Ar–H), 4.3 (s, 2H, SCH₂), 4.1 (t, 2H, CH₂), 3.8 (s, 3H, OCH₃), 3.0 (t, 2H, CH₂).

Alternative Methodologies and Comparative Analysis

Solvent Optimization

Replacing acetone with DMF increases reaction rate (6 hours) but reduces yield (65–68%) due to side-product formation.

Catalytic Enhancements

Using hydrobromic acid (0.05 equiv) in toluene (reflux, 8 hours) improves regioselectivity, yielding 82% product.

Table 1. Comparative Reaction Conditions

| Condition | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃, room temp | Acetone | None | 12 | 74–78 |

| K₂CO₃, reflux | DMF | None | 6 | 65–68 |

| HBr, reflux | Toluene | HBr | 8 | 82 |

Mechanistic Insights

The thiolate anion (generated from the thione in basic conditions) attacks the electrophilic carbon of the chloroacetamide. Steric hindrance from the phenethyl group necessitates prolonged reaction times in non-polar solvents.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation

- Byproduct Formation : Oxidative dimerization of the thiolate is minimized under inert atmospheres (N₂).

- Solubility Issues : Use of DMF resolves precipitation during coupling but necessitates post-reaction dialysis.

Industrial Scalability

The K₂CO₃/acetone method is preferred for large-scale synthesis due to lower toxicity and easier solvent recovery. A pilot-scale batch (1 kg) achieved 76% yield with 99.2% purity.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling a quinazolinone core (e.g., 4-oxo-3-phenethyl-3,4-dihydroquinazoline) with a thioacetamide-bearing aromatic moiety. A common method involves:

- Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature .

- Monitoring reaction progress via TLC and isolating the product via recrystallization (ethanol/acetone mixtures).

Optimization tips : Adjust molar ratios (e.g., 1:1.5 substrate:reagent), solvent polarity, and reaction time to improve yields (reported 68–91% for analogous compounds) .

Q. Which spectroscopic techniques are critical for structural characterization?

- IR spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and thioamide (1250–1350 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Identifies methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and quinazolinone aromatic protons (δ 6.8–8.2 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .

Q. How is purity assessed, and what are common contaminants?

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<5% for research-grade material) .

- Melting point analysis : Sharp melting points (e.g., 251–315°C for related compounds) indicate purity; broad ranges suggest residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Phenethyl substitution : Increasing hydrophobicity (e.g., replacing methoxy with ethoxy) enhances membrane permeability but may reduce solubility .

- Thioacetamide linker : Replacing sulfur with oxygen diminishes bioactivity, as seen in analogs lacking thioether-mediated π-π stacking with target proteins .

- Quinazolinone core : Fluorination at the 6-position improves metabolic stability in murine models .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution. For example, poor oral bioavailability in vivo may stem from rapid hepatic metabolism despite strong in vitro potency .

- Metabolite identification : Use LC-MS/MS to detect sulfoxide or glucuronide derivatives that inactive the parent compound .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Q. What computational methods predict target binding modes?

- Molecular docking : Use AutoDock Vina with homology-modeled quinazolinone-binding pockets (e.g., EGFR kinase domain) to prioritize substituents for synthesis .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrophobic interactions with residues like Phe723 .

Data Contradiction Analysis

Q. Why do conflicting reports exist about antimicrobial activity?

Q. How to validate hypothesized anti-inflammatory mechanisms?

- NF-κB luciferase assays : Quantify inhibition of TNF-α-induced signaling in RAW264.7 macrophages .

- Cytokine profiling : ELISA-based measurement of IL-6 and IL-1β suppression (IC₅₀ < 10 µM in LPS-stimulated models) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.